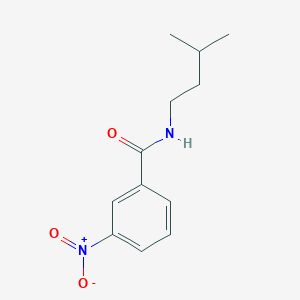

N-(3-methylbutyl)-3-nitrobenzamide

Description

N-(3-methylbutyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative featuring a branched alkyl chain (3-methylbutyl group) attached to the amide nitrogen. The nitro group at the meta position of the benzamide scaffold is a critical functional group, often associated with electron-withdrawing effects that influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(3-methylbutyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(2)6-7-13-12(15)10-4-3-5-11(8-10)14(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNXLJDTEYXRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-3-nitrobenzamide typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

Amidation: Nitrobenzene is then reacted with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Nitration: Using continuous flow reactors for the nitration step to ensure better control over reaction conditions and higher yields.

Automated Amidation: Employing automated systems for the amidation step to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-(3-methylbutyl)-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-(3-methylbutyl)-3-aminobenzamide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 3-methylbutylamine.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products:

Reduction: N-(3-methylbutyl)-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and 3-methylbutylamine.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to inhibition or activation of specific pathways. The amide linkage provides stability and specificity in binding to target sites.

Comparison with Similar Compounds

N-(3-Methylphenyl)-3-nitrobenzamide

- Molecular Formula : C₁₄H₁₂N₂O₃; Molecular Weight : 256.26 g/mol .

- Structure : Features a meta-nitrobenzamide core with a 3-methylphenyl substituent on the amide nitrogen.

- Solubility: The phenyl substituent likely reduces solubility in polar solvents compared to the branched alkyl chain. Applications: Derivatives like N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide have been studied as inhibitors of coagulation factor Xa (hFXa), suggesting pharmacological relevance for nitrobenzamides .

N-Benzyl-N-methyl-3-nitrobenzamide

- Molecular Formula : C₁₅H₁₃N₂O₃; Molecular Weight : 270.28 g/mol .

- Structure : Contains a benzyl group and a methyl group on the amide nitrogen, alongside the meta-nitrobenzamide core.

- Key Differences :

- The benzyl group increases lipophilicity and may enhance membrane permeability compared to alkyl or aryl substituents.

- Steric effects from the N-benzyl-N-methyl substitution could hinder rotational freedom, influencing binding interactions in biological systems.

3-Nitrobenzamide (Base Compound)

- Molecular Formula : C₇H₆N₂O₃; Molecular Weight : 166.13 g/mol .

- Structure : Lacks nitrogen substituents, serving as the simplest nitrobenzamide analog.

- Lower molecular weight may improve aqueous solubility but reduce stability in hydrophobic environments.

Structural and Functional Analysis

Substituent Effects on Physical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.